N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine
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Overview
Description
N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine is an organic compound with a molecular formula of C17H21NS It is characterized by the presence of a thiophene ring attached to a phenyl group, which is further connected to a cyclohexanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine typically involves the following steps:
Formation of the Intermediate: The initial step involves the synthesis of 4-(thiophen-3-yl)benzyl chloride. This can be achieved by reacting 4-(thiophen-3-yl)benzyl alcohol with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The intermediate 4-(thiophen-3-yl)benzyl chloride is then subjected to nucleophilic substitution with cyclohexanamine. This reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.
Substitution: Nitric acid for nitration, bromine for bromination; reactions are performed under controlled temperatures to prevent overreaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Nitro or bromo derivatives of the phenyl ring.
Scientific Research Applications
N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiophene and phenyl groups. These interactions may modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(thiophen-2-yl)phenyl]methyl}cyclohexanamine: Similar structure but with the thiophene ring attached at the 2-position.
N-{[4-(furan-3-yl)phenyl]methyl}cyclohexanamine: Similar structure with a furan ring instead of a thiophene ring.
N-{[4-(pyridin-3-yl)phenyl]methyl}cyclohexanamine: Similar structure with a pyridine ring instead of a thiophene ring.
Uniqueness
N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine is unique due to the presence of the thiophene ring at the 3-position, which may confer distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a compound of interest for further study.
Properties
CAS No. |
2260933-30-8 |
---|---|
Molecular Formula |
C17H21NS |
Molecular Weight |
271.4 |
Purity |
95 |
Origin of Product |
United States |
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